
Sonoflora 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sonoflora 1 is a compound known for its significant potential in sonodynamic and photodynamic therapy. Chemically, it is an analog of chlorophyll, featuring a porphyrin-based macrocycle backbone with a metal ion at the center of the porphyrin ring . This compound has shown high sonodynamic and photodynamic activity, making it a promising candidate for cancer treatment, particularly for advanced refractory breast cancers .
Wissenschaftliche Forschungsanwendungen
Sonoflora 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sonoflora 1 involves the generation of reactive oxygen species (ROS) upon activation by ultrasound or light. These ROS cause oxidative damage to cellular components, leading to cell death. The compound targets various molecular pathways, including those involved in apoptosis and oxidative stress response . The presence of a metal ion in the porphyrin ring enhances its ability to generate ROS, making it highly effective in sonodynamic and photodynamic therapy .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sonoflora 1 involves the preparation of a porphyrin-based macrocycle, followed by the incorporation of a metal ion into the center of the porphyrin ring. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing porphyrin-based compounds typically involve the condensation of pyrrole with aldehydes under acidic conditions, followed by metalation using metal salts .
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process would involve stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored as a powder at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Types of Reactions
Sonoflora 1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to reduce the porphyrin ring.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Sonoflora 1 is unique compared to other similar compounds due to its high sonodynamic and photodynamic activity. Similar compounds include:
Chlorin e6: Another porphyrin-based photosensitizer used in photodynamic therapy.
Photolon: A chlorophyll derivative with applications in photodynamic therapy.
Sonnelux-1: A compound with similar sonodynamic and photodynamic properties.
This compound stands out due to its enhanced stability and higher efficacy in generating reactive oxygen species, making it a more potent therapeutic agent .
Eigenschaften
IUPAC Name |
dioxidanium;trisodium;5-(2-carboxylatoethyl)-7-[2-[[2-(carboxylatomethylamino)-2-oxoethyl]amino]-2-oxoethyl]-19-ethenyl-14-ethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22λ2-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),6,8,10,12,14,16(24),17,19-decaene-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O8.3Na.2H2O.Sn/c1-7-21-17(3)25-12-27-19(5)23(9-10-33(47)48)36(43-27)24(11-31(45)39-15-32(46)40-16-34(49)50)37-35(38(51)52)20(6)28(44-37)14-30-22(8-2)18(4)26(42-30)13-29(21)41-25;;;;;;/h7,12-14,19,23H,1,8-11,15-16H2,2-6H3,(H7,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;2*1H2;/q;3*+1;;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQSFHTZECTULA-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn]N5C(=CC6=NC(=C4CC(=O)NCC(=O)NCC(=O)[O-])C(C6C)CCC(=O)[O-])C(=C(C5=C2)C=C)C)C(=O)[O-])C)C.[OH3+].[OH3+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N6Na3O10Sn+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


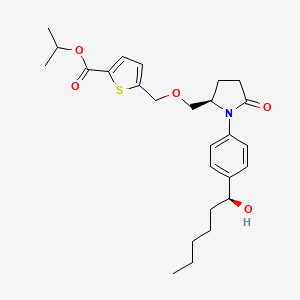
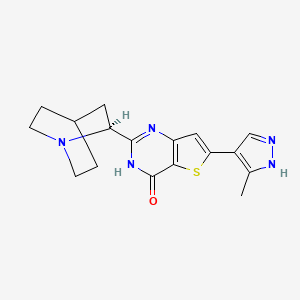

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

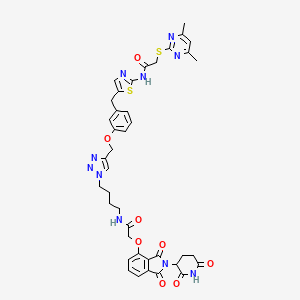
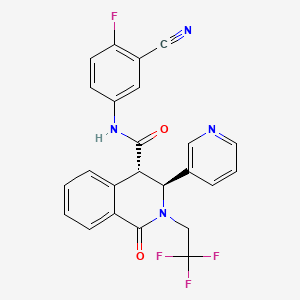
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
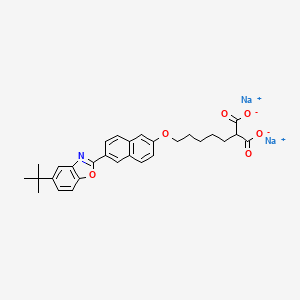
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)